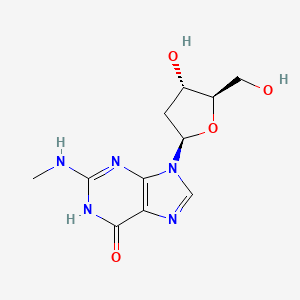
n2-Methyl-2'-deoxyguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-Methyl-2’-deoxyguanosine is a modified nucleoside that occurs at specific locations in many transfer ribonucleic acids (tRNAs). It is a derivative of 2’-deoxyguanosine, where a methyl group is attached to the nitrogen atom at the second position of the guanine base. This modification plays a crucial role in various biological processes, including DNA replication and repair mechanisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N2-Methyl-2’-deoxyguanosine can be synthesized through the reaction of formaldehyde with the exocyclic amino group of deoxyguanosine . The reaction typically involves the use of formaldehyde as a methylating agent under controlled conditions to ensure the selective methylation of the guanine base.
Industrial Production Methods
. These suppliers provide the compound in different quantities and purities, suitable for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
N2-Methyl-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the methyl group or other parts of the molecule.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N2-Methyl-2’-deoxyguanosine include formaldehyde for methylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from the reactions of N2-Methyl-2’-deoxyguanosine include various methylated and oxidized derivatives. These products are often used in studies related to DNA damage and repair mechanisms .
Aplicaciones Científicas De Investigación
N2-Methyl-2’-deoxyguanosine has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of methylation on nucleosides and nucleotides.
Mecanismo De Acción
N2-Methyl-2’-deoxyguanosine exerts its effects primarily through the methylation of the guanine base in DNA. This methylation can lead to miscoding during DNA replication, resulting in mutations. The compound is also involved in DNA repair mechanisms, where it serves as a substrate for various DNA polymerases and repair enzymes . The molecular targets and pathways involved include the catalytic efficiency and fidelity of DNA polymerases, as well as the repair pathways that address alkylation damage .
Comparación Con Compuestos Similares
Similar Compounds
- N2-Ethyl-2’-deoxyguanosine
- N6-Methyl-2’-deoxyadenosine
- 5-Methylcytidine
- 1-Methyladenosine
- 7-Methylguanosine
- 2’-Deoxyadenosine monohydrate
- 2’-Deoxyguanosine monohydrate
- 2’-Deoxycytidine
- 2’-Deoxyinosine
Uniqueness
N2-Methyl-2’-deoxyguanosine is unique due to its specific methylation at the nitrogen atom of the guanine base. This modification significantly impacts the compound’s chemical properties and biological functions, making it a valuable tool for studying DNA methylation and its effects on genetic stability and mutagenesis .
Propiedades
Fórmula molecular |
C11H15N5O4 |
|---|---|
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O4/c1-12-11-14-9-8(10(19)15-11)13-4-16(9)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15,19)/t5-,6+,7+/m0/s1 |
Clave InChI |
XEZUVZDXOQPEKT-RRKCRQDMSA-N |
SMILES isomérico |
CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O |
SMILES canónico |
CNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-[4-[3-(3-aminopropylamino)propylamino]butylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;2,2,2-trifluoroacetic acid](/img/structure/B11825363.png)

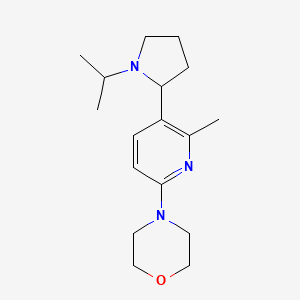
![6-O-[2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranosyl]-D-galactopyranose](/img/structure/B11825373.png)
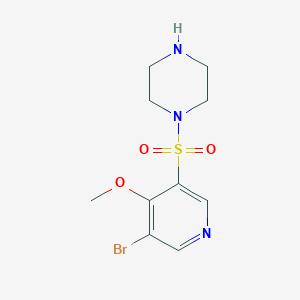
![Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11825378.png)
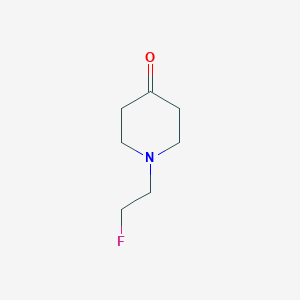
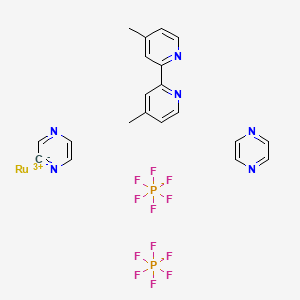




![(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine](/img/structure/B11825437.png)
